molecular formula C16H14N2O2 B2476947 1-(2-Phenoxyethyl)-1H-1,3-benzodiazole-2-carbaldehyde CAS No. 889951-13-7

1-(2-Phenoxyethyl)-1H-1,3-benzodiazole-2-carbaldehyde

Cat. No.: B2476947
CAS No.: 889951-13-7
M. Wt: 266.3
InChI Key: UEIYNUGKHUFBQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Phenoxyethyl)-1H-1,3-benzodiazole-2-carbaldehyde is a chemical compound that belongs to the class of benzodiazole derivatives This compound is characterized by the presence of a benzodiazole ring fused with a phenoxyethyl group and an aldehyde functional group

Scientific Research Applications

1-(2-Phenoxyethyl)-1H-1,3-benzodiazole-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenoxyethyl)-1H-1,3-benzodiazole-2-carbaldehyde typically involves the reaction of 2-phenoxyethylamine with o-phenylenediamine under specific conditions to form the benzodiazole ring. This intermediate is then subjected to formylation to introduce the aldehyde group. The reaction conditions often include the use of solvents like toluene and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Phenoxyethyl)-1H-1,3-benzodiazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(2-Phenoxyethyl)-1H-1,3-benzodiazole-2-carbaldehyde involves its interaction with specific molecular targets. The benzodiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The phenoxyethyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to potential biological effects .

Comparison with Similar Compounds

  • 1-(2-Methoxyethyl)-1H-1,3-benzodiazole-2-carbaldehyde
  • 1-(2-Phenoxyethyl)-3,3-dialkyl-3,4-dihydroisoquinolines
  • 4-(2-Phenoxyethyl)morpholine
  • 1-(2-Phenoxyethyl)piperidine

Comparison: 1-(2-Phenoxyethyl)-1H-1,3-benzodiazole-2-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and biological targets, making it a valuable compound for diverse applications .

Properties

IUPAC Name

1-(2-phenoxyethyl)benzimidazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c19-12-16-17-14-8-4-5-9-15(14)18(16)10-11-20-13-6-2-1-3-7-13/h1-9,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIYNUGKHUFBQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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